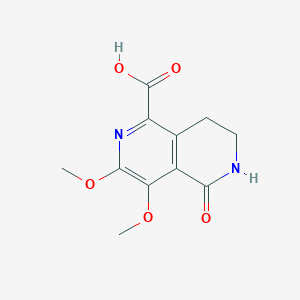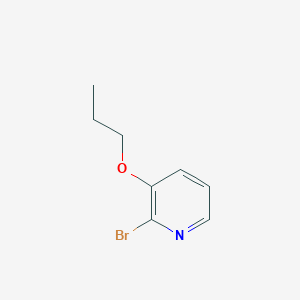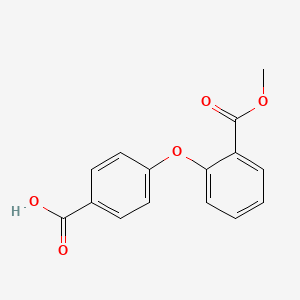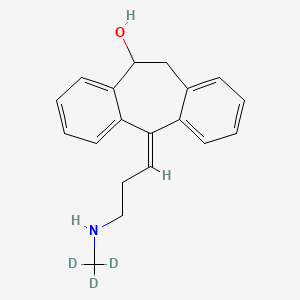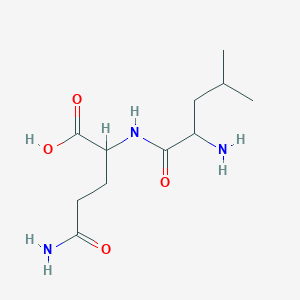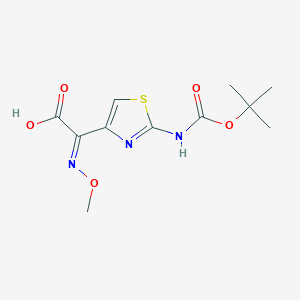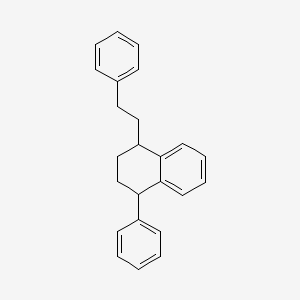
Selenium(6+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium (VI) Standard, commonly referred to as Se +6 @ 100 micrograms per milliliter, is a chemical compound used extensively in various scientific and industrial applications. This compound is typically packaged in four 25 milliliter bottles, ensuring ease of use and accurate measurement. Selenium, with an oxidation state of +6, is a crucial element in many biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Selenium (VI) Standard involves the dissolution of selenium dioxide (SeO2) in water, followed by careful adjustment of the pH to stabilize the selenium in its +6 oxidation state. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the solution.
Industrial Production Methods
Industrial production of Selenium (VI) Standard involves large-scale synthesis using high-purity selenium dioxide and ultrapure water. The process includes rigorous quality control measures to ensure the consistency and accuracy of the final product. The solution is then packaged in sterile, airtight bottles to prevent contamination and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Selenium (VI) undergoes various chemical reactions, including:
Oxidation: Selenium (VI) can be further oxidized under specific conditions.
Reduction: It can be reduced to lower oxidation states, such as Selenium (IV) or elemental selenium.
Substitution: Selenium (VI) can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Common reagents used in reactions with Selenium (VI) include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving Selenium (VI) include selenium dioxide (SeO2), elemental selenium (Se), and various selenium-containing compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Selenium (VI) Standard is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a standard for calibration in analytical techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS).
Biology: Studied for its role in biological systems, particularly in the context of selenium’s essential functions in enzymes and antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role in cancer prevention and treatment.
Industry: Utilized in the production of glass, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which Selenium (VI) exerts its effects involves its interaction with biological molecules and enzymes. Selenium (VI) can be incorporated into selenoproteins, which play critical roles in antioxidant defense and redox regulation. The molecular targets of Selenium (VI) include various enzymes and proteins that require selenium for their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenium (IV) Standard: Another common form of selenium used in research and industry, with a lower oxidation state.
Selenium Sulfide: Used in medicinal and cosmetic applications, particularly in anti-dandruff shampoos.
Selenocysteine: An amino acid that incorporates selenium, essential for the function of certain enzymes.
Uniqueness
Selenium (VI) is unique due to its high oxidation state, which imparts distinct chemical properties and reactivity compared to other forms of selenium. Its stability and solubility in water make it particularly useful for analytical and industrial applications.
Conclusion
Selenium (VI) Standard, Se +6 @ 100 micrograms per milliliter, is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties, stability, and reactivity make it an essential tool for various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
22537-36-6 |
|---|---|
Formule moléculaire |
Se+6 |
Poids moléculaire |
78.97 g/mol |
Nom IUPAC |
selenium(6+) |
InChI |
InChI=1S/Se/q+6 |
Clé InChI |
YSJKLKXJUYYVPH-UHFFFAOYSA-N |
SMILES canonique |
[Se+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
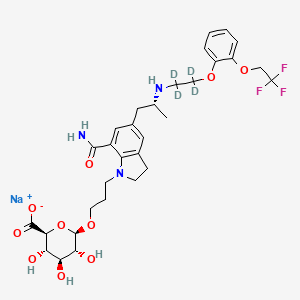
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
